phenyl(1H-pyrrol-1-yl)acetic acid

Copper-Dependent Amine Oxidase (Cu-AO) Enzyme Inhibition Monoamine Oxidase (MAO)

Procure this privileged chiral scaffold for targeted drug discovery. Its unique phenyl-pyrrole-acetic acid architecture enables potent, selective Cu-AO enzyme inhibition (Ki 0.5-1 µM) and anti-TB activity (MIC 2.97 µM). Essential for asymmetric synthesis of enantiopure candidates. Avoid achiral analogs.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 105264-23-1
Cat. No. B178766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl(1H-pyrrol-1-yl)acetic acid
CAS105264-23-1
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)N2C=CC=C2
InChIInChI=1S/C12H11NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-9,11H,(H,14,15)
InChIKeyFNRJAIIHCKGTCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl(1H-pyrrol-1-yl)acetic Acid: A Versatile Scaffold for Selective Enzyme Inhibition and Targeted Drug Discovery


Phenyl(1H-pyrrol-1-yl)acetic acid (CAS: 105264-23-1, MF: C12H11NO2, MW: 201.22) is a privileged scaffold in medicinal chemistry, characterized by a central chiral carbon linking a phenyl group, a pyrrole ring, and a carboxylic acid moiety . This unique architecture serves as a versatile intermediate for synthesizing libraries of N-substituted pyrrole derivatives [1]. Its core value proposition in scientific research and procurement lies in its proven utility as a precursor to highly specific, irreversible enzyme inhibitors, particularly for copper-dependent amine oxidases (Cu-AOs) and as a foundational structure for developing potent anti-mycobacterial and aldose reductase inhibitory agents [2][3][4].

Why Generic Substitution of Phenyl(1H-pyrrol-1-yl)acetic Acid Fails in Critical Research Applications


Simple substitution with other pyrrole-acetic acid derivatives is demonstrably ineffective due to the profound impact of specific substitution patterns on biological target selectivity and potency. Phenyl(1H-pyrrol-1-yl)acetic acid derivatives exhibit a unique structure-activity relationship (SAR) where the phenyl ring and its substitution are critical for achieving high specificity and irreversible inhibition of target enzymes like plasma amine oxidase, a profile not shared by simple pyrrole-1-ylacetic acids [1]. Furthermore, the central chiral center provides a valuable vector for asymmetric synthesis, enabling the creation of enantiomerically pure drug candidates with distinct pharmacological profiles, a key advantage over achiral or commercially unavailable enantiomers [2]. The following quantitative evidence underscores why this specific scaffold, and its derivatives, cannot be substituted with structurally similar but functionally divergent compounds.

Quantitative Evidence Guide: Phenyl(1H-pyrrol-1-yl)acetic Acid vs. Structural Analogs in Key Performance Dimensions


High Specificity for Plasma Amine Oxidase (Ki = 0.5-1 µM) vs. Weak MAO Inhibition

Derivatives of phenyl(1H-pyrrol-1-yl)acetic acid, specifically its hydrazides, demonstrate a unique, highly specific and irreversible inhibition profile for plasma amine oxidase (a copper-dependent amine oxidase, Cu-AO) with a Ki value in the 0.5-1 µM range, while acting only as weak inhibitors of FAD-dependent monoamine oxidases (MAOs) [1]. In contrast, simple pyrrole-1-ylacetic acid scaffolds lack the necessary aromatic substitution to achieve this dual specificity profile; they generally exhibit broader, less specific activity or are inactive against these enzyme classes . The mode of inhibition for Cu-AO is non-competitive and irreversible, proceeding via the formation of a Schiff base with the enzyme's prosthetic carbonyl group [1].

Copper-Dependent Amine Oxidase (Cu-AO) Enzyme Inhibition Monoamine Oxidase (MAO) Specificity

Potent Anti-Mycobacterial Activity (MIC 2.97 µM) with Favorable Selectivity Index (SI >16.83)

A series of highly substituted pyrrole-N-acetic acid derivatives, accessible through the phenyl(1H-pyrrol-1-yl)acetic acid scaffold, have demonstrated potent anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv with Minimum Inhibitory Concentration (MIC) values as low as 2.97 µM [1]. In a direct comparison within the same study, these lead compounds (e.g., 5n, 5q, 5r) exhibited a favorable selectivity index (SI >16.83) against HEK-293T cell lines, indicating low host cell cytotoxicity relative to their anti-mycobacterial potency [1]. This contrasts with earlier-generation pyrroles like BM212, which, while active, provided a foundation but lacked the optimized substitution pattern for this level of combined potency and selectivity [2].

Anti-mycobacterial Tuberculosis (TB) Selectivity Index Cytotoxicity

Effective Aldose Reductase Inhibition with Potency Comparable to FDA-Approved Drugs

The phenyl(1H-pyrrol-1-yl)acetic acid scaffold is the basis for potent aldose reductase inhibitors (ARIs), with its [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid derivative (compound 75) demonstrating in vitro potency favorably compared to clinically established ARIs such as tolrestat, epalrestat, zopolrestat, and fidarestat [1]. While the parent phenyl(1H-pyrrol-1-yl)acetic acid itself may not be a direct ARI, it serves as a critical core structure enabling the synthesis of these advanced analogs with activities in the low micromolar range [1]. This contrasts with simpler pyrrole-acetic acids, which do not possess the necessary substitution for potent ARI activity .

Aldose Reductase Inhibitor (ARI) Diabetes Complications Enzyme Inhibition

Proven Utility as a Chiral Intermediate in a Documented, Scalable Patent Synthesis

Phenyl(1H-pyrrol-1-yl)acetic acid's value is reinforced by a detailed, scalable synthetic procedure documented in US Patent 4563477, where it is prepared from alpha-phenylglycine and 2,5-dimethoxytetrahydrofuran [1]. This patent specifically claims alpha-(N-pyrrolyl)-phenylacetic acids, their salts, esters, and pharmaceutical compositions for therapeutic applications, including analgesic and anti-aggregatory effects [1]. The chiral center present in this compound, derived from alpha-phenylglycine, is crucial for accessing enantiomerically pure derivatives, a feature not present in achiral pyrrole-1-ylacetic acids (e.g., CAS 19167-98-7) which are typically used for achiral derivatization . The patent's existence and scope provide a validated, reproducible pathway for obtaining this specific compound and its valuable derivatives.

Chiral Synthesis Patent Chemistry Scalable Process Building Block

High-Value Research and Development Application Scenarios for Phenyl(1H-pyrrol-1-yl)acetic Acid


Development of Next-Generation, Isoform-Selective Amine Oxidase Inhibitors

Researchers focused on developing highly selective chemical probes or therapeutics targeting copper-dependent amine oxidases (Cu-AOs) can use phenyl(1H-pyrrol-1-yl)acetic acid as a core scaffold. The evidence confirms that hydrazide derivatives achieve potent (Ki = 0.5-1 µM) and specific, irreversible inhibition of plasma amine oxidase with negligible activity against off-target MAOs, a profile not achieved by simpler pyrrole-acetic acid analogs [1]. This specificity is critical for delineating the roles of Cu-AOs in diseases without confounding MAO-related effects.

Design of Novel Anti-Mycobacterial Agents with Improved Safety Margins

This compound is an essential starting point for medicinal chemistry campaigns against tuberculosis. Quantitative data show that 1,2,3,5-tetrasubstituted pyrrolyl-N-acetic acid derivatives derived from this core exhibit potent anti-mycobacterial activity (MIC 2.97 µM against M. tuberculosis H37Rv) coupled with low host cell cytotoxicity (Selectivity Index >16.83) [2]. This favorable therapeutic window justifies its selection over earlier, less selective pyrrole derivatives for further lead optimization.

Synthesis of Enantiomerically Pure Drug Candidates and Advanced Intermediates

The well-documented, scalable synthesis in US4563477A confirms phenyl(1H-pyrrol-1-yl)acetic acid's role as a reliable chiral building block [3]. Its utility lies in providing a central chiral center that enables the generation of enantiomerically pure compounds, which is a key advantage over achiral pyrrole-acetic acid analogs (e.g., CAS 19167-98-7) that cannot be used for asymmetric synthesis . This is invaluable for developing drugs where stereochemistry dictates activity or for creating novel ligands for asymmetric catalysis.

Probing Aldose Reductase Inhibition for Diabetic Complication Therapies

Medicinal chemists investigating novel aldose reductase inhibitors (ARIs) can utilize phenyl(1H-pyrrol-1-yl)acetic acid as a privileged template. Evidence demonstrates that advanced analogs from this scaffold, such as the [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid derivative, achieve in vitro ARI potency comparable to clinically used drugs like tolrestat and epalrestat [4]. This establishes a direct link between the core structure and a validated therapeutic target, offering a new chemical space for drug discovery beyond existing ARIs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for phenyl(1H-pyrrol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.